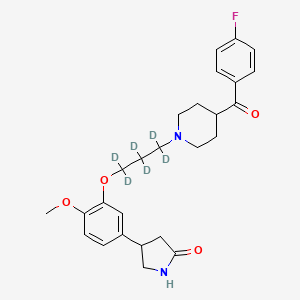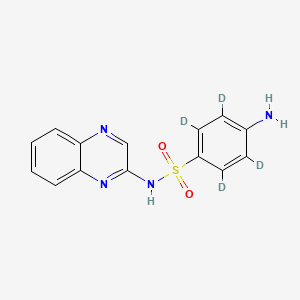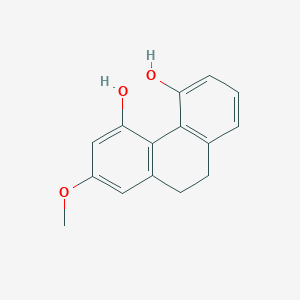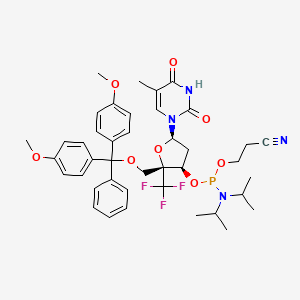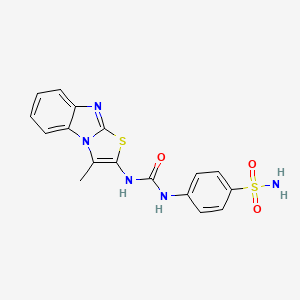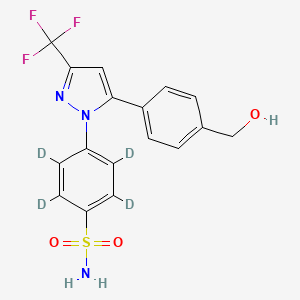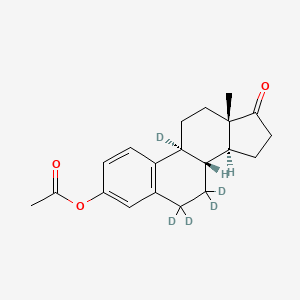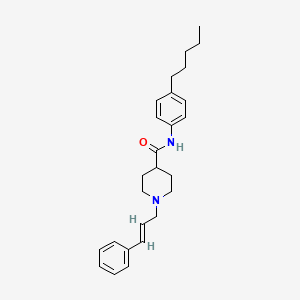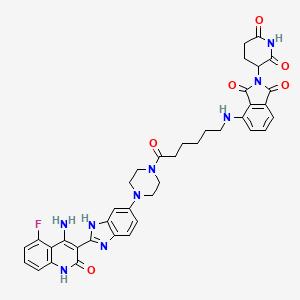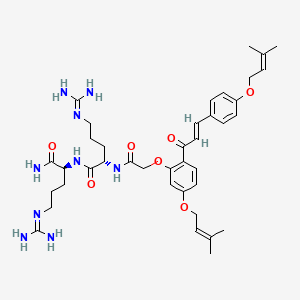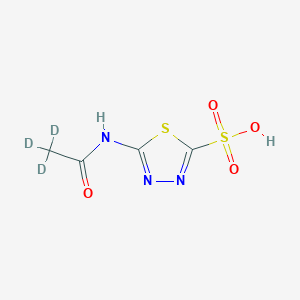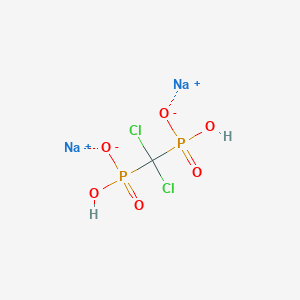
Clodronic acid (disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clodronic acid (disodium salt), also known as clodronate disodium, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug for the prevention and treatment of osteoporosis in post-menopausal women and men. It is also used to reduce vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
Clodronic acid (disodium salt) is synthesized through the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction involves the formation of dichloromethylene diphosphonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of clodronic acid (disodium salt) follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white crystalline powder .
化学反应分析
Types of Reactions
Clodronic acid (disodium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form dichloromethylene diphosphonic acid.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used for hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include dichloromethylene diphosphonic acid and its derivatives .
科学研究应用
Clodronic acid (disodium salt) has a wide range of scientific research applications:
作用机制
Clodronic acid (disodium salt) inhibits osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in the bone, preventing their dissolution and thereby reducing bone resorption. The compound is metabolized intracellularly to a β-γ-methylene analog of ATP, which is cytotoxic to osteoclasts and macrophages .
相似化合物的比较
Clodronic acid (disodium salt) is similar to other bisphosphonates such as etidronic acid and tiludronic acid. it is unique in its ability to selectively deplete macrophages and its use in experimental medicine for this purpose . Other similar compounds include:
- Etidronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Clodronic acid (disodium salt) stands out due to its specific applications in both medical and experimental settings, particularly in the selective depletion of macrophages .
属性
分子式 |
CH2Cl2Na2O6P2 |
|---|---|
分子量 |
288.85 g/mol |
IUPAC 名称 |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChI 键 |
HJKBJIYDJLVSAO-UHFFFAOYSA-L |
规范 SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


